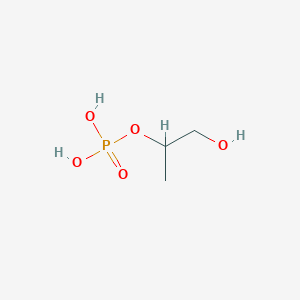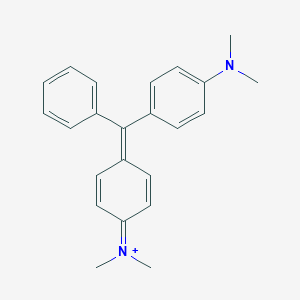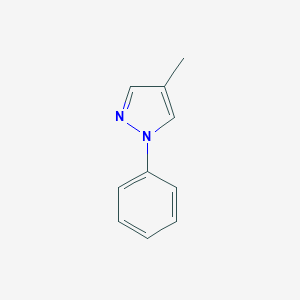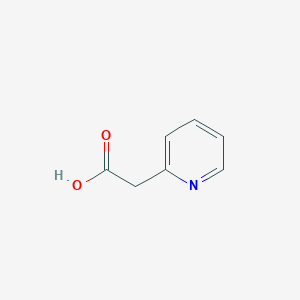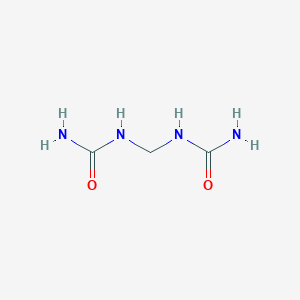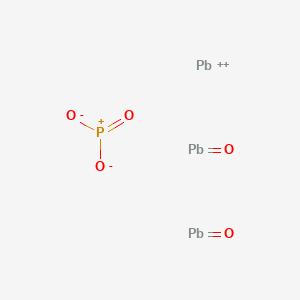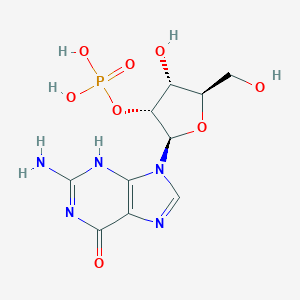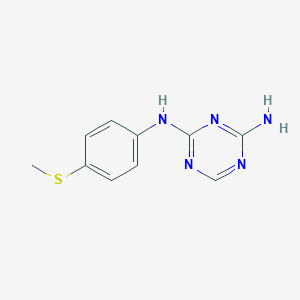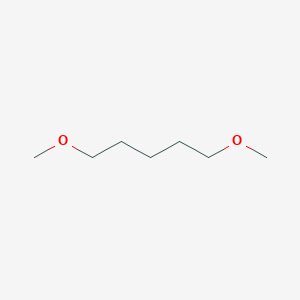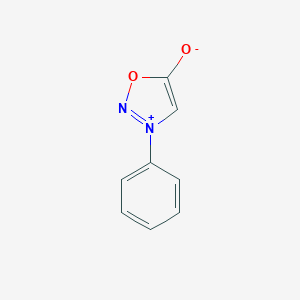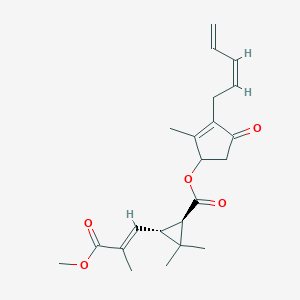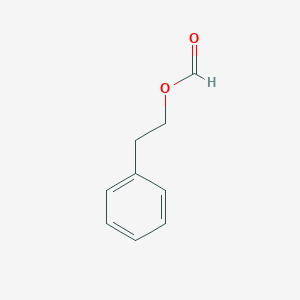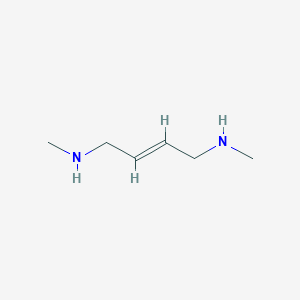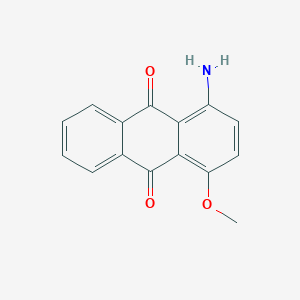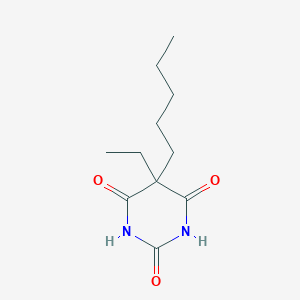
5-Ethyl-5-pentylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-5-pentylbarbituric acid, also known as pentobarbital, is a barbiturate drug that is used for sedation, anesthesia, and as an anticonvulsant. It was first synthesized in 1928 and has been widely used in the medical field ever since. Pentobarbital is a controlled substance due to its potential for abuse and addiction.
Wirkmechanismus
Pentobarbital works by enhancing the activity of the neurotransmitter GABA, which is responsible for inhibiting neuronal activity in the brain. It binds to the GABA receptor and increases the duration of the receptor's opening, resulting in increased inhibition of neuronal activity. This leads to sedation, hypnosis, and anticonvulsant effects.
Biochemische Und Physiologische Effekte
Pentobarbital has a number of biochemical and physiological effects on the body. It reduces the activity of the central nervous system, resulting in sedation and hypnosis. It also has anticonvulsant properties, making it useful for treating seizures. Pentobarbital can also cause respiratory depression and decrease blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Pentobarbital is a widely used anesthetic in animal studies due to its fast onset and relatively long duration of action. It is also useful for studying the effects of drugs on the nervous system and for investigating sleep patterns. However, 5-Ethyl-5-pentylbarbituric acidl can have adverse effects on the respiratory and cardiovascular systems, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 5-Ethyl-5-pentylbarbituric acidl. One area of interest is the development of new barbiturate drugs with improved safety profiles and fewer side effects. Another area of research is investigating the effects of 5-Ethyl-5-pentylbarbituric acidl on the immune system and its potential use in treating autoimmune disorders. Additionally, there is ongoing research into the use of 5-Ethyl-5-pentylbarbituric acidl as a treatment for depression and anxiety disorders.
Conclusion:
In conclusion, 5-Ethyl-5-pentylbarbituric acidl is a widely used barbiturate drug that has been used for sedation, anesthesia, and as an anticonvulsant. Its mechanism of action involves enhancing the activity of the neurotransmitter GABA, resulting in sedation, hypnosis, and anticonvulsant effects. Pentobarbital has been extensively used in scientific research, but its use is limited by its potential for adverse effects on the respiratory and cardiovascular systems. Future research directions include the development of new barbiturate drugs with improved safety profiles and investigating the potential use of 5-Ethyl-5-pentylbarbituric acidl in treating autoimmune disorders and mental health conditions.
Synthesemethoden
Pentobarbital is synthesized by reacting diethylmalonic acid with urea and pentyl bromide in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to yield 5-Ethyl-5-pentylbarbituric acidl. The synthesis process is relatively simple and has been well-established since its discovery.
Wissenschaftliche Forschungsanwendungen
Pentobarbital has been used extensively in scientific research for its sedative, hypnotic, and anticonvulsant effects. It is commonly used in animal studies to induce anesthesia and to study the effects of drugs on the nervous system. Pentobarbital has also been used in human studies to investigate the effects of sleep deprivation and to treat insomnia.
Eigenschaften
CAS-Nummer |
115-58-2 |
|---|---|
Produktname |
5-Ethyl-5-pentylbarbituric acid |
Molekularformel |
C11H18N2O3 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
5-ethyl-5-pentyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3/c1-3-5-6-7-11(4-2)8(14)12-10(16)13-9(11)15/h3-7H2,1-2H3,(H2,12,13,14,15,16) |
InChI-Schlüssel |
XYGXSCVUMIDZRR-UHFFFAOYSA-N |
SMILES |
CCCCCC1(C(=O)NC(=O)NC1=O)CC |
Kanonische SMILES |
CCCCCC1(C(=O)NC(=O)NC1=O)CC |
Andere CAS-Nummern |
115-58-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



